molecular formula C13H19FO3Si B8237990 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid

Cat. No.: B8237990
M. Wt: 270.37 g/mol
InChI Key: ILXQMTKIDPTVPN-UHFFFAOYSA-N
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Description

5-((Tert-Butyldimethylsilyl)oxy)-2-fluorobenzoic acid (CAS 179117-75-0) is a fluorobenzoic acid derivative protected with a tert-butyldimethylsilyl (TBS) group. With a molecular formula of C13H19FO3Si and a molecular weight of 270.37 g/mol , this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound has demonstrated significant research value as a key precursor in the structure-based design of highly potent and selective inhibitors for G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a therapeutic target for heart failure, and inhibitors are investigated for their potential to improve cardiac function. In published synthetic routes, this acid is utilized in a critical step where it undergoes ortho-lithiation followed by carboxylation to introduce the carboxylic acid functionality onto the fluorophenyl ring of a paroxetine-derived scaffold . The resulting intermediate is then further elaborated to generate novel compounds that show up to 50-fold improved potency against GRK2 and high selectivity over other kinases . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXQMTKIDPTVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol

Reagents :

  • 2-Fluoro-5-hydroxybenzoic acid (1.0 equiv)

  • TBSCl (1.2–1.5 equiv)

  • Imidazole (2.0–3.0 equiv)

  • Solvent: Anhydrous DCM or DMF

Procedure :

  • Dissolve 2-fluoro-5-hydroxybenzoic acid in DCM under nitrogen.

  • Add imidazole and cool to 0°C.

  • Slowly add TBSCl and stir at room temperature for 6–12 hours.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Key Data :

  • Yield : 82–90%

  • Reaction Time : 6–12 hours

  • Temperature : 0°C → room temperature

Mechanistic Insight :
Imidazole acts as a base, deprotonating the hydroxyl group and facilitating nucleophilic attack on TBSCl. The bulky TBS group shields the oxygen, preventing undesired side reactions.

Modified Conditions for Sterically Hindered Substrates

Reagents :

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as catalyst

  • Solvent: DMF

Procedure :

  • Suspend 2-fluoro-5-hydroxybenzoic acid in DMF.

  • Add DMAP and TBSCl sequentially.

  • Stir at 50°C for 3 hours.

  • Isolate as above.

Key Data :

  • Yield : 85–88%

  • Advantage : Accelerates reaction for electron-deficient aromatics.

Silylation Using TBS Triflate (TBSOTf)

Reagents :

  • 2-Fluoro-5-hydroxybenzoic acid (1.0 equiv)

  • TBSOTf (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent: Anhydrous DCM

Procedure :

  • Dissolve substrate and Et₃N in DCM at 0°C.

  • Add TBSOTf dropwise and stir for 1–2 hours.

  • Quench with saturated NaHCO₃, extract, dry, and concentrate.

  • Purify by recrystallization (hexane/ethyl acetate).

Key Data :

  • Yield : 88–92%

  • Reaction Time : 1–2 hours

  • Temperature : 0°C → room temperature

Advantages :

  • Higher reactivity for sterically hindered alcohols.

  • Shorter reaction time compared to TBSCl.

Comparative Analysis of Methods

Parameter TBSCl/Imidazole TBSOTf/Et₃N
Reagent Cost LowHigh
Reaction Time 6–12 hours1–2 hours
Yield 82–90%88–92%
Steric Tolerance ModerateHigh
Purification Column ChromatographyRecrystallization
Key References

Critical Considerations

Solvent and Base Selection

  • Polar Aprotic Solvents (DMF) : Enhance solubility of substrates but may require higher temperatures.

  • Nonpolar Solvents (DCM) : Preferred for moisture-sensitive reactions.

  • Base Compatibility : Imidazole for mild conditions; Et₃N for stronger activation.

Purification Challenges

  • Silica Gel Chromatography : Effective for removing unreacted TBSCl and imidazole byproducts.

  • Recrystallization : Suitable for high-purity batches, especially with TBSOTf-derived products.

Stability of TBS Ether

  • Acid Sensitivity : Stable under weakly acidic conditions (pH > 4) but cleaved by HF or TBAF.

  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage.

Scalability and Industrial Relevance

  • Kilogram-Scale Production : TBSCl/imidazole in DCM is preferred due to lower cost and ease of handling.

  • GMP Compliance : Requires strict control of residual solvents (DMF < 500 ppm).

Emerging Methodologies

  • Microwave-Assisted Silylation : Reduces reaction time to 30 minutes with comparable yields.

  • Flow Chemistry : Enables continuous production with in-line purification, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry.

Drug Development

One of the primary applications of this compound is in drug development. The compound has been investigated for its potential as an intermediate in synthesizing biologically active molecules. For instance, the TBDMS group can be removed under mild conditions to yield functionalized benzoic acids that may exhibit therapeutic properties against various diseases, including cancer and inflammation.

Synthesis of Active Pharmaceutical Ingredients

The compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance pharmacological activity or improve bioavailability. This adaptability is crucial in the iterative process of drug design.

Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in the development of novel materials with tailored properties. The compound can be utilized to create functionalized polymers that exhibit specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Coatings and Adhesives

The presence of fluorine in the compound contributes to its hydrophobicity and chemical resistance, making it suitable for use in coatings and adhesives. These materials can find applications in industries where durability and resistance to environmental factors are critical.

Chromatographic Techniques

In analytical chemistry, this compound is employed as a derivatizing agent for chromatographic analysis. The TBDMS group enhances the volatility and detectability of analytes during gas chromatography (GC) or liquid chromatography (LC), facilitating the quantification of compounds that are otherwise challenging to analyze.

Mass Spectrometry

The compound's ability to form stable adducts with various analytes makes it valuable in mass spectrometry applications. It aids in the identification and quantification of target compounds within complex mixtures, such as biological samples or environmental matrices.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. Researchers modified the compound to introduce various functional groups, leading to derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Fluorinated Polymers

Another research project focused on utilizing this compound in creating fluorinated polymers with enhanced surface properties. The resulting materials showed excellent water repellency and chemical resistance, making them suitable for applications in protective coatings.

Mechanism of Action

The mechanism of action of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions or acidic conditions . This selective deprotection allows for precise control over the synthesis of complex molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Solubility pKa Application
5-((TBS)oxy)-2-fluorobenzoic acid C₁₃H₁₉FO₃Si 294.37 Not provided Organic solvents ~3.5 Synthetic intermediate
5-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃ 156.11 345-16-4 Water, EtOH ~2.8 NSAID precursor
(5-((TBS)oxy)-2-fluorophenyl)boronic acid C₁₂H₂₀BFO₃Si 270.18 1150114-53-6 THF, DMSO N/A Suzuki coupling
5-Fluoro-2-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 228.11 654-99-9 Dichloromethane ~1.9 Fluorinated drug synthesis

Table 2: Hazard Comparison

Compound Name Hazard Statements Storage Conditions
(5-((TBS)oxy)-2-fluorophenyl)boronic acid H315, H319 -20°C, inert atmosphere
5-Fluoro-2-hydroxybenzoic acid Not specified Room temperature
5-((TBS)oxy)-2-fluorobenzoic acid Likely H315/H319 Dry, cool place

Biological Activity

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C12_{12}H17_{17}F O3_{3}Si
  • Molecular Weight : 270.18 g/mol
  • CAS Number : 1150114-53-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyldimethylsilyl (TBDMS) group and the fluorine atom. These modifications can influence the compound's interaction with biological targets, such as enzymes and receptors.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, derivatives of benzoic acid have shown varying degrees of inhibition against enzymes like methyltransferases, which play crucial roles in cellular processes.
  • Membrane Permeability : The TBDMS group enhances lipophilicity, improving membrane permeability. This characteristic is vital for compounds intended for therapeutic use, as it facilitates cellular uptake.

Case Studies and Experimental Data

  • In Vitro Studies : In a study assessing the biological activity of related benzoic acid derivatives, compounds with similar structural modifications exhibited significant enzyme inhibition. For instance, compounds that retained a carboxylic acid group showed better interaction with target enzymes compared to those with modifications that altered charge distribution .
  • Cellular Uptake Mechanisms : Research on the uptake mechanisms of benzoic acid derivatives indicates that structural modifications can enhance or impede cellular absorption. The introduction of lipophilic groups like TBDMS has been shown to increase uptake efficiency in cell lines such as A549 .
  • Comparative Analysis : A comparative analysis of various benzoic acid derivatives revealed that those with polar substituents at optimal positions on the benzene ring demonstrated enhanced inhibitory activity against target enzymes. The introduction of fluorine at the 2-position was found to modulate activity significantly, often resulting in decreased potency due to steric hindrance .

Data Tables

CompoundMolecular WeightInhibition Potency (nM)Membrane Permeability
5-((TBDMS)O)-2-fluorobenzoic acid270.18Varies by modificationEnhanced
Related Compound A250.15350Moderate
Related Compound B260.20270Low

Q & A

Q. How can machine learning improve the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Train models on datasets linking structural features (e.g., logP, polar surface area) to bioavailability. Prioritize derivatives with balanced solubility (via TBDMS) and metabolic stability (via fluorination). Validate predictions with in vitro ADME assays (e.g., microsomal stability) .

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